A Technical Guide to (-)-Epicatechin-13C3: Procurement, Analysis, and Biological Context
A Technical Guide to (-)-Epicatechin-13C3: Procurement, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standard (-)-Epicatechin-13C3, including information on commercial suppliers, detailed analytical methodologies, and its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled compound in their studies.
Procurement of (-)-Epicatechin-13C3 Analytical Standard
The acquisition of high-purity analytical standards is critical for accurate and reproducible experimental results. (-)-Epicatechin-13C3 is a specialized chemical and can be sourced from a select number of reputable suppliers. Below is a summary of potential vendors. It is recommended to contact these suppliers directly to obtain the most current certificate of analysis and pricing information.
| Supplier | Product Name | Catalog Number | Notes |
| LGC Standards | (-)-Epicatechin-13C3 | TRC-E582262 | Available through Toronto Research Chemicals (TRC). Custom synthesis may be required. |
| MedChemExpress | (-)-Epicatechin-13C3 | HY-N0001S2 | Listed as a 13C labeled (-)-Epicatechin. |
| Toronto Research Chemicals (TRC) | (-)-Epicatechin-13C3 | E582262 | TRC is a subsidiary of LGC Standards. |
Note: Availability and product specifications are subject to change. Always request a lot-specific Certificate of Analysis before purchase.
Quantitative Data and Specifications
While a specific Certificate of Analysis for (-)-Epicatechin-13C3 was not publicly available at the time of this guide's compilation, data from closely related isotopically labeled epicatechin derivatives can provide an expectation of the quality of this analytical standard. For instance, (±)-Epicatechin-2,3,4-13C3 gallate from Sigma-Aldrich specifies an isotopic purity of ≥99 atom % 13C and a chemical purity of ≥97% (CP). Researchers should expect similar or higher purity levels for the (-)-Epicatechin-13C3 analytical standard.
Table 1: Expected Product Specifications for (-)-Epicatechin-13C3
| Parameter | Expected Specification |
| Chemical Formula | C₁₂¹³C₃H₁₄O₆ |
| Molecular Weight | ~293.25 g/mol |
| Isotopic Purity | ≥98 atom % ¹³C |
| Chemical Purity | ≥95% (typically by HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Experimental Protocol: Quantification of (-)-Epicatechin in Human Plasma by LC-MS/MS
This section outlines a detailed methodology for the quantitative analysis of (-)-epicatechin in human plasma using (-)-Epicatechin-13C3 as an internal standard. This stable isotope dilution method is a gold standard for accuracy and precision in bioanalytical studies.
Materials and Reagents
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(-)-Epicatechin (analyte) certified reference standard
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(-)-Epicatechin-13C3 (internal standard)
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Human plasma (K2-EDTA)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (ultrapure)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
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Spiking: To 100 µL of human plasma, add 10 µL of (-)-Epicatechin-13C3 internal standard working solution (concentration to be optimized based on expected analyte levels).
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Conditions
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LC System: UHPLC system
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient:
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0-1 min: 5% B
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1-5 min: 5-95% B
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5-6 min: 95% B
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6-6.1 min: 95-5% B
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6.1-8 min: 5% B
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Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Negative Electrospray Ionization (ESI-)
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MRM Transitions:
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(-)-Epicatechin: m/z 289 -> 245
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(-)-Epicatechin-13C3: m/z 292 -> 248
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Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Signaling Pathways and Biological Relevance
(-)-Epicatechin is a flavonoid with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Its mechanism of action involves the modulation of several key cellular signaling pathways.
Inhibition of Pro-inflammatory and Pro-survival Pathways
(-)-Epicatechin has been shown to inhibit signaling pathways that are often dysregulated in chronic diseases such as cancer and inflammation. This includes the inhibition of the transcription factor NF-κB and the serine/threonine kinase Akt. By inhibiting these pathways, (-)-epicatechin can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by (-)-Epicatechin.
Modulation of MAPK/Erk Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Erk cascade, is crucial for cell proliferation and survival. (-)-Epicatechin has been demonstrated to modulate this pathway, often leading to an inhibition of Erk phosphorylation. This can contribute to its anti-proliferative effects in cancer cells.
Caption: Modulation of the MAPK/Erk signaling pathway by (-)-Epicatechin.
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical study using (-)-Epicatechin-13C3.
Caption: A typical experimental workflow for the quantification of (-)-epicatechin.
This technical guide provides a foundational understanding for researchers working with (-)-Epicatechin-13C3. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's documentation for handling and storage instructions for the analytical standard.
